N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide is a complex organic compound characterized by the presence of both benzothiophene and thiophene moieties. Its molecular formula is C15H12INOS2, and it has a molecular weight of 413.3 g/mol. The compound is notable for its unique structure, which includes a carboxamide functional group, contributing to its potential biological activity and chemical reactivity. The compound's IUPAC name is N-[2-(1-benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide, and it is identified by the CAS number 920505-78-8.
The specific products formed from these reactions depend on the conditions and reagents used. For example, oxidation may yield sulfoxides while reduction could produce thiols.
Research indicates that N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The mechanism of action is believed to involve its interaction with cellular membranes, where it may mimic tryptophan, leading to pore formation and subsequent cell death. This property makes it a subject of interest in drug development aimed at targeting specific enzymes or receptors.
The synthesis of N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide generally involves several steps:
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide has diverse applications:
The interaction studies related to N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide focus on its ability to bind with specific molecular targets within cells. Compounds with similar structural features have shown interactions with various enzymes and receptors, which may inhibit their activity, thus providing insights into potential therapeutic applications.
Several compounds share structural similarities with N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide. Here are some notable examples:
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide stands out due to its unique combination of benzothiophene and thiophene structures along with the iodine substituent, which may enhance its reactivity and biological properties compared to other similar compounds. Its specific interactions with cellular targets further contribute to its distinct profile in medicinal chemistry.